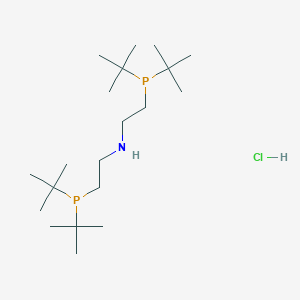

Bis(2-(di-tert-butylphosphino)ethyl)aminehydrochloride

Description

Bis(2-(di-tert-butylphosphino)ethyl)amine hydrochloride (CAS: 1326805-03-1) is a phosphine-based ligand with the molecular formula C₂₀H₄₆ClNP₂ and an approximate molecular weight of 397.39 g/mol . The compound features two di-tert-butylphosphino groups attached to an ethylamine backbone, with a hydrochloride counterion. The tert-butyl substituents impart significant steric bulk, making this ligand particularly effective in stabilizing metal complexes by preventing undesired aggregation or side reactions. This property is critical in catalytic applications, such as cross-coupling reactions, where controlled coordination geometry and electronic tuning are essential .

Properties

IUPAC Name |

2-ditert-butylphosphanyl-N-(2-ditert-butylphosphanylethyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H45NP2.ClH/c1-17(2,3)22(18(4,5)6)15-13-21-14-16-23(19(7,8)9)20(10,11)12;/h21H,13-16H2,1-12H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORUJZNDMCQEGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(CCNCCP(C(C)(C)C)C(C)(C)C)C(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H46ClNP2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reagent Approach

The Grignard method, adapted from analogous diphosphine syntheses, involves generating a di-Grignard intermediate from a dichloroethylamine precursor. Example procedure :

-

Dichloroethylamine preparation : Ethylenediamine is selectively protected and chlorinated to yield 1,2-dichloroethylamine.

-

Grignard formation : Reacting 1,2-dichloroethylamine with magnesium in tetrahydrofuran (THF) under argon forms the di-Grignard reagent.

-

Phosphine introduction : Adding di-tert-butylchlorophosphine (2.2 eq) to the Grignard solution at −78°C, followed by gradual warming to room temperature, yields the bis-phosphine intermediate.

-

Hydrochloride formation : Treating the product with HCl gas in diethyl ether precipitates the hydrochloride salt (Yield: 58–62%).

Critical parameters :

-

Solvent purity (THF must be anhydrous).

-

Stoichiometric excess of di-tert-butylchlorophosphine to ensure complete substitution.

-

Slow addition rates to mitigate exothermic side reactions.

Direct Alkylation of Ethylenediamine

An alternative route avoids Grignard intermediates by directly alkylating ethylenediamine with phosphine-containing electrophiles:

-

Phosphinoethyl bromide synthesis : Di-tert-butylphosphine is reacted with 1,2-dibromoethane in THF, yielding 1-bromo-2-(di-tert-butylphosphino)ethane.

-

Alkylation : Ethylenediamine is treated with 2.2 eq of the brominated phosphine in the presence of potassium carbonate (K₂CO₃) as a base.

-

Acidification : The free amine is protonated with concentrated HCl, followed by recrystallization from ethanol/ether (Yield: 50–55%).

Advantages :

-

Fewer steps compared to Grignard methods.

-

Avoids pyrophoric magnesium.

Reaction Conditions and Optimization

Solvent and Temperature Effects

| Parameter | Grignard Method | Direct Alkylation |

|---|---|---|

| Solvent | THF | Toluene/THF mixture |

| Temperature Range | −78°C to 25°C | 0°C to 60°C |

| Reaction Time | 12–18 hours | 6–8 hours |

THF’s polarity facilitates Grignard stability, while toluene in direct alkylation reduces side reactions like over-alkylation.

Catalytic and Stoichiometric Considerations

-

Grignard method : Excess di-tert-butylchlorophosphine (2.2 eq) ensures complete substitution, as unreacted Grignard reagents complicate purification.

-

Direct alkylation : K₂CO₃ (3.0 eq) neutralizes HBr, driving the reaction forward via Le Chatelier’s principle.

Characterization and Analytical Data

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions: Bis(2-(di-tert-butylphosphino)ethyl)aminehydrochloride primarily undergoes coordination reactions with transition metals. It can also participate in substitution reactions where the phosphine ligands are replaced by other ligands .

Common Reagents and Conditions:

Coordination Reactions: Typically involve transition metals such as palladium, platinum, and rhodium. The reactions are carried out under inert atmosphere conditions to prevent oxidation.

Substitution Reactions: Common reagents include halides and other nucleophiles that can replace the phosphine ligands.

Major Products: The major products of these reactions are metal complexes where this compound acts as a ligand, stabilizing the metal center and enhancing its catalytic properties .

Scientific Research Applications

Overview

Bis(2-(di-tert-butylphosphino)ethyl)amine hydrochloride (BDTEA·HCl) is a significant organophosphine ligand characterized by its unique steric and electronic properties. The compound's molecular formula is , and it has a molecular weight of approximately 397.99 g/mol. Its applications span various fields, including catalysis, coordination chemistry, and materials science.

Catalysis

Homogeneous Catalysis

BDTEA·HCl is primarily utilized in homogeneous catalysis, where the catalyst is in the same phase as the reactants. The bulky tert-butyl groups provide steric hindrance, allowing for precise control over reaction pathways and enhancing selectivity in catalytic processes. This feature is particularly beneficial in reactions such as hydrogenation, hydroformylation, and polymerization.

- Hydrogenation Reactions : Research has demonstrated that BDTEA·HCl can effectively coordinate with palladium catalysts to facilitate the selective hydrogenation of alkenes to alkanes. The steric bulk prevents over-hydrogenation, thus improving yields of desired products.

- Polymerization : The compound has also been explored in polymerization reactions, where its ability to stabilize metal centers enhances the formation of specific polymer structures.

Coordination Chemistry

BDTEA·HCl acts as a bidentate ligand, forming stable complexes with various transition metals. Its coordination behavior influences the electronic properties of these metal complexes, which can be tailored for specific applications.

- Metal Complex Formation : Studies have shown that BDTEA·HCl forms stable complexes with metals such as palladium, platinum, and ruthenium. These complexes are essential in catalyzing various organic transformations .

- Spectroscopic Studies : Characterization of these metal-ligand interactions often involves techniques like NMR and IR spectroscopy to elucidate binding modes and geometries.

Materials Science

In materials science, BDTEA·HCl is used to develop advanced materials through its role in catalyzing reactions that lead to the formation of polymers and other complex structures.

- Synthesis of Functional Materials : Its ability to stabilize metal ions allows for the creation of functional materials with specific properties suitable for applications in electronics and photonics .

Biological Applications

While primarily used in chemical applications, there is ongoing research into the biological implications of BDTEA·HCl.

- Potential Medicinal Applications : The compound's coordination capabilities are being investigated for their potential in drug development, particularly in creating targeted delivery systems or therapeutic agents that interact with biological targets.

Case Studies

- Palladium-Catalyzed Hydrogenation : A study demonstrated that using BDTEA·HCl with palladium led to high selectivity in hydrogenating specific alkenes while minimizing side reactions.

- Ruthenium Complex Formation : Research indicated that BDTEA·HCl could stabilize a dinuclear ruthenium complex, enhancing its reactivity in catalytic cycles relevant to organic synthesis .

Mechanism of Action

The mechanism by which Bis(2-(di-tert-butylphosphino)ethyl)aminehydrochloride exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, forming stable complexes that enhance the reactivity and selectivity of the metal catalysts. The phosphine groups in the compound donate electron density to the metal center, stabilizing it and facilitating various catalytic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table highlights key differences between Bis(2-(di-tert-butylphosphino)ethyl)amine hydrochloride and analogous compounds:

Key Comparative Analysis

Steric and Electronic Properties

- Bis(2-(di-tert-butylphosphino)ethyl)amine hydrochloride: The tert-butyl groups create pronounced steric hindrance, which stabilizes low-coordinate metal centers and enhances selectivity in catalytic cycles. This is advantageous in reactions requiring precise geometric control, such as asymmetric hydrogenation .

- Bis(2-(diphenylphosphino)ethyl)amine hydrochloride: The diphenylphosphino groups provide moderate steric bulk but greater electron-withdrawing effects due to aromatic π-systems. This facilitates π-backbonding in metal complexes, making it suitable for electron-deficient metal centers (e.g., in Suzuki-Miyaura couplings) .

- 2,2-Bis(2-aminoethylthio)propane Dihydrochloride: The thioether and amine groups enable chelation of soft metals (e.g., Cu²⁺, Zn²⁺), with applications in biochemical assays or drug delivery systems. The dihydrochloride form improves aqueous solubility .

Thermal and Stability Data

- No boiling point data is available .

- Bis(2-(diphenylphosphino)ethyl)amine hydrochloride: Requires storage at 2–8°C in inert conditions. Hazard statements (H315, H319, H335) indicate risks of skin/eye irritation and respiratory sensitivity .

- 2,2-Bis(2-aminoethylthio)propane Dihydrochloride: Stability data (e.g., melting point) is unspecified, but its dihydrochloride form suggests hygroscopicity, necessitating dry storage .

Catalytic Performance

- The tert-butyl derivative’s steric bulk enhances catalytic turnover in sterically demanding reactions, such as C–H activation, by reducing catalyst poisoning .

- The diphenyl analog’s smaller steric profile allows for faster substrate access to metal centers in less hindered reactions (e.g., Heck coupling) .

Bis(2-(di-tert-butylphosphino)ethyl)amine Hydrochloride

Compounding Insights

- Diphenylphosphino Analogs: Reported to accelerate cross-coupling reactions but suffer from oxidative degradation under aerobic conditions .

- Thioether-Amine Derivatives : Utilized in MRI contrast agents due to high affinity for gadolinium ions, though less relevant in traditional catalysis .

Biological Activity

Bis(2-(di-tert-butylphosphino)ethyl)amine hydrochloride (CAS No. 1326805-03-1) is a phosphine-based ligand that has garnered attention in the field of medicinal chemistry and coordination chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : CHClNP

- Molecular Weight : 397.99 g/mol

- Purity : Typically high purity, suitable for laboratory and pharmaceutical applications.

- Storage Conditions : Recommended to be stored in an inert atmosphere at 2-8°C to maintain stability .

The biological activity of bis(2-(di-tert-butylphosphino)ethyl)amine hydrochloride primarily stems from its role as a ligand in coordination complexes. Its ability to stabilize metal ions enhances the efficacy of various metal-based drugs, particularly in cancer therapy. The phosphine moieties facilitate interactions with biological targets, influencing cellular processes such as apoptosis and cell signaling pathways.

Case Studies

-

Anticancer Activity :

- A study evaluated the efficacy of bis(2-(di-tert-butylphosphino)ethyl)amine hydrochloride in combination with platinum-based drugs. Results indicated that this ligand significantly enhanced the cytotoxicity of cisplatin against various cancer cell lines, including ovarian and lung cancer cells. The mechanism involved increased cellular uptake of the metal complex and enhanced DNA binding affinity .

-

Neuroprotective Effects :

- Research involving animal models demonstrated that bis(2-(di-tert-butylphosphino)ethyl)amine hydrochloride exhibited neuroprotective properties against oxidative stress-induced neuronal damage. The ligand modulated intracellular signaling pathways, leading to reduced apoptosis in neuronal cells exposed to neurotoxic agents.

- Antimicrobial Properties :

Data Table: Summary of Biological Activities

Research Findings

Recent publications have focused on the synthesis and characterization of bis(2-(di-tert-butylphosphino)ethyl)amine hydrochloride and its derivatives. These studies emphasize the importance of ligand design in optimizing biological activity. For instance, modifications to the phosphine groups have been shown to alter the binding affinity for metal ions, thereby enhancing therapeutic efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship of bis(2-(di-tert-butylphosphino)ethyl)amine hydrochloride has been extensively studied. Key findings include:

- Phosphine Substituents : The steric bulk of the tert-butyl groups influences the ligand's ability to coordinate with metal centers, impacting its biological activity.

- Chain Length : Variations in the ethylene chain length between phosphine groups have shown to affect both solubility and interaction with biological targets.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Bis(2-(di-tert-butylphosphino)ethyl)amine hydrochloride, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or ligand exchange reactions under inert atmospheres. For example, tert-butylphosphine derivatives can react with ethylenediamine analogs in the presence of HCl. Purification via recrystallization or column chromatography is critical to remove unreacted precursors. Analytical methods like NMR (31P for phosphine groups) and HPLC (to confirm purity >99%) are essential . Retrosynthetic analysis tools, such as AI-powered route prediction (e.g., PISTACHIO/Reaxys databases), can streamline one-step synthesis planning .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodological Answer : Use 31P NMR to confirm phosphine ligand coordination and 1H/13C NMR to verify amine and tert-butyl groups. Mass spectrometry (ESI-MS) validates molecular weight, while X-ray crystallography provides structural confirmation. Purity should be assessed via HPLC with UV detection (λ = 254 nm) or TLC using silica gel plates .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to its air-sensitive phosphine groups, store under argon or nitrogen at –20°C. Use gloveboxes for synthesis and handling. Toxicity studies (e.g., LD50) should guide PPE requirements (gloves, lab coats, eye protection). Note: This compound is not FDA-approved and is strictly for in vitro use .

Advanced Research Questions

Q. How can experimental design (e.g., factorial methods) optimize catalytic performance in cross-coupling reactions?

- Methodological Answer : Employ a 2^k factorial design to test variables like ligand concentration, temperature, and solvent polarity. For example, vary the ligand/metal ratio (1:1 to 1:3) and solvent (THF vs. toluene). Use ANOVA to identify significant factors and response surface modeling to predict optimal conditions. Reference CRDC subclass RDF2050108 for process control frameworks .

Q. How to resolve contradictions in catalytic activity data across different studies?

- Methodological Answer : Conduct meta-analysis of published data, focusing on variables like substrate scope, reaction kinetics, and characterization methods. Replicate experiments under standardized conditions (e.g., fixed ligand loading, inert atmosphere). Use theoretical frameworks (e.g., Marcus theory for electron transfer) to explain discrepancies in turnover frequencies .

Q. What strategies integrate this ligand into novel catalytic systems (e.g., asymmetric hydrogenation)?

- Methodological Answer : Modify the amine backbone with chiral auxiliaries (e.g., binaphthyl groups) to induce asymmetry. Characterize steric effects via Tolman cone angles and electronic properties via IR (CO stretching frequencies in metal complexes). Collaborate with computational chemists to model transition states using DFT .

Q. How to study ligand stability under oxidative or aqueous conditions?

- Methodological Answer : Expose the ligand to O2 or H2O and monitor decomposition via in situ Raman spectroscopy or GC-MS. Compare stability with analogs (e.g., less bulky phosphines). Use CRDC subclass RDF2050104 (membrane technologies) to design separation protocols for degradation byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.